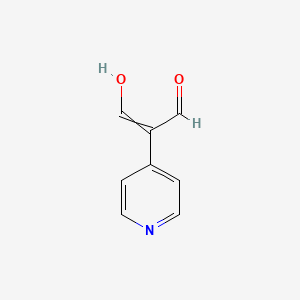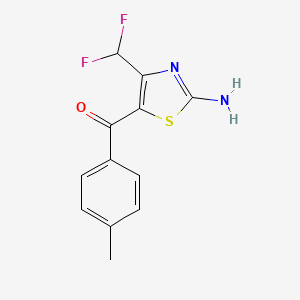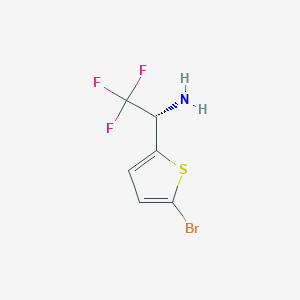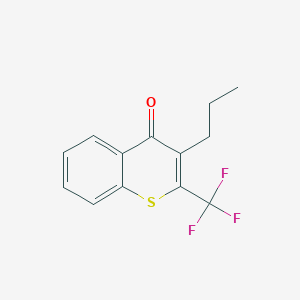
3-Hydroxy-2-(pyridin-4-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(pyridin-4-yl)prop-2-enal is an organic compound with the molecular formula C8H7NO2. It is also known by its IUPAC name, 2-(4-Pyridyl)malondialdehyde . This compound is characterized by the presence of a hydroxyl group, a pyridine ring, and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Hydroxy-2-(pyridin-4-yl)prop-2-enal can be achieved through several methods. One common approach involves the enantioselective Michael addition of 3-hydroxy-2-pyridone to nitroolefins using cinchona-derived bifunctional organocatalysts . This method achieves high yields and enantioselectivity under mild conditions. Industrial production methods may involve similar catalytic processes, ensuring high purity and efficiency.
Chemical Reactions Analysis
3-Hydroxy-2-(pyridin-4-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Hydroxy-2-(pyridin-4-yl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(pyridin-4-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of glycolysis in cancer cells, thereby suppressing their proliferation . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-Hydroxy-2-(pyridin-4-yl)prop-2-enal can be compared with similar compounds such as:
3-Hydroxy-2-(pyridin-2-yl)prop-2-enal: This compound has a similar structure but with the pyridine ring attached at a different position.
3-Hydroxy-2-(pyridin-3-yl)prop-2-enal: Another similar compound with the pyridine ring at the 3-position.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and biological activity.
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-hydroxy-2-pyridin-4-ylprop-2-enal |
InChI |
InChI=1S/C8H7NO2/c10-5-8(6-11)7-1-3-9-4-2-7/h1-6,10H |
InChI Key |
WCURBFWHPRKKRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylpropanamide](/img/structure/B15148750.png)
![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B15148759.png)
![5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B15148763.png)
![Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B15148778.png)
![[({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate](/img/structure/B15148786.png)
![{[(4E)-4-[(4-chlorophenyl)imino]-1-(2-methylphenyl)-1,3-diazaspiro[4.5]dec-2-en-2-yl]sulfanyl}acetic acid](/img/structure/B15148794.png)
![2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid](/img/structure/B15148813.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B15148823.png)


![N-[2-cyano-1-(4-methylphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B15148833.png)
![1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol](/img/structure/B15148840.png)
![5-(4-Methoxyphenyl)-3-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B15148847.png)
